RXP03

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

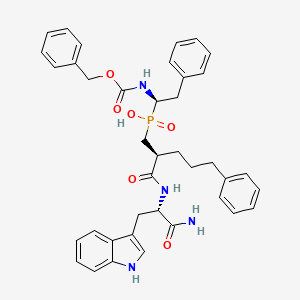

C39H43N4O6P |

|---|---|

Peso molecular |

694.8 g/mol |

Nombre IUPAC |

[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid |

InChI |

InChI=1S/C39H43N4O6P/c40-37(44)35(24-32-25-41-34-22-11-10-21-33(32)34)42-38(45)31(20-12-19-28-13-4-1-5-14-28)27-50(47,48)36(23-29-15-6-2-7-16-29)43-39(46)49-26-30-17-8-3-9-18-30/h1-11,13-18,21-22,25,31,35-36,41H,12,19-20,23-24,26-27H2,(H2,40,44)(H,42,45)(H,43,46)(H,47,48)/t31-,35+,36-/m1/s1 |

Clave InChI |

YQEMFOGNUTYMTJ-KZCKAYRVSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CCC[C@H](CP(=O)([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N |

SMILES canónico |

C1=CC=C(C=C1)CCCC(CP(=O)(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the RXP03 Inhibitor

RXP03 is a potent, selective phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Due to their role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including cancer progression, making them attractive therapeutic targets. This guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and the developmental challenges that have led to the exploration of prodrug strategies.

Core Properties and Mechanism of Action

This compound functions as a transition-state analogue inhibitor, targeting the catalytic zinc ion within the active site of MMPs. The phosphinic acid moiety of this compound mimics the tetrahedral transition state of peptide bond hydrolysis, thereby binding with high affinity to the enzyme and blocking its proteolytic activity.

The inhibitory specificity of this compound is directed towards several members of the MMP family. Its efficacy is quantified by the inhibitory constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Inhibitory Profile of this compound

| Target MMP | Inhibitory Constant (Ki) |

| MMP-2 | 20 nM |

| MMP-8 | 2.5 nM |

| MMP-9 | 10 nM |

| MMP-11 | 5 nM |

| MMP-14 | 105 nM |

This data is compiled from publicly available information from chemical suppliers.[1]

Signaling Pathways of this compound Targets

This compound's therapeutic potential stems from its ability to modulate the activity of key MMPs involved in cancer progression and other diseases. The following diagram illustrates a simplified signaling pathway involving MMP-11 (stromelysin-3), a primary target of this compound. MMP-11 is known to act as a survival factor for cancer cells and is primarily involved in the formation of tumors.[2]

Caption: this compound inhibits active MMP-11, disrupting pro-survival signaling in cancer cells.

Developmental Challenges and Prodrug Strategy

A significant hurdle in the clinical development of this compound is its physicochemical properties. Like many phosphinic acid-based inhibitors, this compound exhibits low lipophilicity, leading to moderate absorption and poor membrane permeability.[2][3][4][5] This impairs its bioavailability and potential efficacy in vivo.

To overcome these limitations, a prodrug approach has been investigated.[2][3][4][5] This strategy involves masking the ionizable hydroxyl group of the phosphinic acid with a promoiety, such as a glycosyl ester. This modification is designed to increase the molecule's lipophilicity and facilitate its transport across biological membranes. Once absorbed, the prodrug is expected to undergo enzymatic hydrolysis, releasing the active this compound inhibitor within the target cells.[2]

Experimental Workflow for Prodrug Evaluation

The development and evaluation of an this compound prodrug involve a multi-step process to assess its potential for improved drug delivery.

Caption: Workflow for the design, synthesis, and evaluation of an this compound prodrug.

Experimental Protocols

Detailed experimental protocols for the synthesis and initial characterization of this compound and its derivatives are crucial for reproducibility and further development.

Synthesis of this compound

The synthesis of this compound has been reported through a diastereoselective protocol. A key step involves the Michael-type addition of an acrylate (B77674) to (R)-Z-PhePO2H2, followed by saponification.[2][5] This multi-step synthesis allows for the production of this compound on a gram scale.[2][5]

In Vitro MMP Inhibition Assay

The inhibitory activity of this compound against various MMPs is typically determined using a fluorogenic substrate assay. The general protocol is as follows:

-

Enzyme Activation: Recombinant human pro-MMPs are activated according to established protocols (e.g., using APMA for pro-MMP-2 and pro-MMP-9).

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The activated MMP enzyme is incubated with the various concentrations of this compound in an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35) at a specified temperature (e.g., 37°C).

-

Substrate Addition: A fluorogenic MMP substrate is added to initiate the reaction.

-

Fluorescence Monitoring: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The Ki values are then determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Conclusion

This compound is a potent inhibitor of several clinically relevant MMPs, demonstrating significant promise in preclinical research. However, its translation to clinical applications is hampered by unfavorable pharmacokinetic properties. The development of prodrugs, such as glycosylated derivatives, represents a viable strategy to enhance its bioavailability and therapeutic potential. Further research focusing on the in vivo efficacy and safety of these prodrugs is warranted to fully explore the clinical utility of the this compound scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]

- 5. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to the Mechanism of Action of RXP03

For Researchers, Scientists, and Drug Development Professionals

Abstract

RXP03 is a potent, selective, phosphinic pseudotripeptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in the remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathologies, most notably in cancer progression, where they facilitate tumor growth, invasion, and metastasis. This compound exhibits a strong inhibitory profile against several MMPs, with a particularly high affinity for MMP-11 (stromelysin-3). This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory kinetics, the signaling pathways it modulates, and detailed experimental protocols for its synthesis and evaluation.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound functions as a transition-state analog inhibitor of MMPs.[1] Its phosphinic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of these enzymes.[1] The crystal structure of the MMP-11 catalytic domain in complex with this compound has confirmed this binding mode, providing a structural basis for its inhibitory activity.

Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified against a panel of MMPs, demonstrating a degree of selectivity. The inhibition constants (Ki) are summarized in the table below.

| Target MMP | Inhibition Constant (Ki) |

| MMP-2 | 20 nM |

| MMP-8 | 2.5 nM |

| MMP-9 | 10 nM |

| MMP-11 | 5 nM |

| MMP-14 | 105 nM |

| Data sourced from MedchemExpress.[2][3] |

Modulation of Cellular Signaling Pathways

The primary therapeutic rationale for this compound is its inhibition of MMP-11, which is known to be overexpressed in various cancers and is associated with poor prognosis.[4] MMP-11 exerts its pro-tumorigenic effects by modulating key signaling pathways that control cell growth, survival, and invasion. By inhibiting MMP-11, this compound can indirectly regulate these pathways.

The IGF-1/AKT Signaling Pathway

A critical pathway influenced by MMP-11 is the Insulin-like Growth Factor-1 (IGF-1) signaling cascade. MMP-11 can cleave IGF binding proteins (IGFBPs), leading to an increase in free IGF-1. This, in turn, activates the IGF-1 receptor (IGF-1R) and its downstream effector, the PI3K/AKT pathway, which promotes cell proliferation and inhibits apoptosis.[5] this compound, by inhibiting MMP-11, is expected to attenuate this signaling axis.

Experimental Protocols

Diastereoselective Synthesis of this compound

The synthesis of this compound is a multi-step process involving a diastereoselective protocol.[6][7] A detailed summary of the synthetic route is provided below.

Materials:

-

Triethyl phosphonoacetate

-

1-bromo-3-phenylpropane

-

Potassium tert-butoxide (t-BuOK)

-

Dry N,N-Dimethylformamide (DMF)

-

Paraformaldehyde

-

(R)-Z-PhePO2H2

-

Hexamethyldisilazane (HMDS)

-

Absolute Ethanol (EtOH)

-

Lithium hydroxide (B78521) (LiOH)

-

(S)-TrpNH2

-

Peptide coupling reagents (e.g., TBTU, DIC)

Procedure:

-

Synthesis of Ethyl 2-methylene-5-phenylpentanoate: Triethyl phosphonoacetate is alkylated with 1-bromo-3-phenylpropane followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde (B43269) to yield ethyl 2-methylene-5-phenylpentanoate.[7]

-

Michael Addition: A Michael-type addition of the acrylate (B77674) from step 1 to (R)-Z-PhePO2H2 is carried out after activation with HMDS to produce the phosphinic dipeptide.[7]

-

Saponification: The ethyl ester of the phosphinic dipeptide is saponified using a base like LiOH to yield the corresponding carboxylic acid.[7]

-

Peptide Coupling: The resulting carboxylic acid is then coupled with (S)-TrpNH2 using standard peptide coupling reagents to afford this compound.[7]

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

MMP-11 Inhibition Assay (Fluorogenic)

The inhibitory activity of this compound against MMP-11 can be determined using a fluorogenic assay. This assay measures the cleavage of a specific fluorogenic substrate by the enzyme.

Materials:

-

Recombinant human MMP-11

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Mixture: In each well of the microplate, add the assay buffer, the desired concentration of this compound, and recombinant MMP-11. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Antitumor Efficacy in a C26 Colon Carcinoma Model

The in vivo efficacy of this compound can be evaluated in a syngeneic mouse model using C26 colon carcinoma cells.

Materials:

-

BALB/c mice

-

C26 colon carcinoma cells

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., saline)

Procedure:

-

Cell Culture: Culture C26 cells in appropriate media until they reach the desired confluence.

-

Tumor Cell Inoculation: Harvest the C26 cells and resuspend them in PBS. Subcutaneously inject a defined number of cells (e.g., 5 x 10^5) into the flank of each mouse.

-

Treatment Regimen: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound intraperitoneally (i.p.) at various doses (e.g., 50, 100, and 150 µ g/day ) for a specified duration (e.g., 18 days).[8] The control group receives the vehicle.

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the antitumor efficacy.

Limitations and Future Directions

Despite its potent in vitro and in vivo activity, the clinical development of this compound has been hampered by its low lipophilicity and poor membrane permeability, leading to low bioavailability.[6][7] To address this, a prodrug approach has been explored, with the synthesis of a glycosyl ester of this compound designed to improve its pharmacokinetic properties.[6][7] Future research will likely focus on optimizing the prodrug strategy and further evaluating the therapeutic potential of this compound and its derivatives in various cancer models.

Conclusion

This compound is a well-characterized and potent inhibitor of matrix metalloproteinases, with a particularly strong activity against MMP-11. Its mechanism of action involves the direct inhibition of MMP activity, leading to the downstream modulation of key signaling pathways implicated in cancer progression, such as the IGF-1/AKT pathway. While challenges related to its drug-like properties remain, ongoing research into prodrug formulations holds promise for the future clinical application of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of cancer biology and drug development.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Function of RXP03, an MMP-11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family implicated in a variety of physiological and pathological processes, including cancer progression.[1][2] Unlike other MMPs, MMP-11 is secreted in an active form and exhibits a distinct substrate specificity.[2] Its overexpression in various cancers correlates with poor prognosis, making it an attractive target for therapeutic intervention.[3][4] RXP03 is a potent phosphinic peptide inhibitor of several MMPs, with a particularly high affinity for MMP-11.[5][6] This document provides a comprehensive technical overview of the function of this compound as an MMP-11 inhibitor, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Data Presentation: Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against various matrix metalloproteinases. The data is summarized in the tables below.

Table 1: Inhibitory Constants (Ki) of this compound against various MMPs

| MMP Target | Ki (nM) |

| MMP-11 | 5 |

| MMP-8 | 2.5 |

| MMP-9 | 10 |

| MMP-2 | 20 |

| MMP-14 | 105 |

Data sourced from MedchemExpress.[6]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | 6.48 |

| SW480 | 9.17 |

Data sourced from a study on colorectal cancer outcomes.[3]

Core Function: Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of MMP-11, targeting its catalytic activity. The inhibition of MMP-11 by this compound has been shown to impact key signaling pathways involved in cancer cell proliferation, survival, and invasion.

Modulation of the IGF-1 Signaling Pathway

MMP-11 can proteolytically cleave Insulin-like Growth Factor Binding Proteins (IGFBPs), which leads to an increase in the bioavailability of IGF-1.[7][8] Elevated levels of free IGF-1 can then activate pro-survival and proliferative signaling cascades. By inhibiting MMP-11, this compound can attenuate these downstream effects. One such pathway involves the activation of AKT and subsequent phosphorylation of FoxO1, which promotes tumor growth.[7]

Interference with the TGF-β Signaling Pathway

MMP-11 has been shown to regulate the stability of Smad2, a key mediator in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] By preventing the degradation of Smad2, MMP-11 can enhance TGF-β signaling, which has complex, context-dependent roles in cancer, including promoting invasion and metastasis. Inhibition of MMP-11 by this compound is expected to counteract this effect.

References

- 1. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Phosphinic Peptide RXP03: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RXP03 is a potent phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), with notable selectivity for MMP-11 (stromelysin-3). Its structure mimics the transition state of peptide hydrolysis, enabling high-affinity binding to the active site of these zinc-dependent endopeptidases. Despite its impressive inhibitory profile, the therapeutic application of this compound has been hampered by its low lipophilicity and poor membrane permeability. This has spurred the development of prodrug strategies to enhance its bioavailability. This technical guide provides a comprehensive overview of the core structural features, synthesis, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Core Structure and Physicochemical Properties

This compound, with the chemical name Cbz-Phe-ψ[P(O)(OH)CH₂]-(R)-3-phenylpropyl-Trp-NH₂, is a pseudotripeptide. The central phosphinic acid moiety replaces a scissile peptide bond, a key feature for its mechanism of action as a transition-state analogue inhibitor.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 284667-65-8 | Implied from various chemical supplier databases. |

| Molecular Formula | C₃₉H₄₃N₄O₆P | [2] |

| Molecular Weight | 694.76 g/mol | [2] |

| Lipophilicity | Low (qualitative) | [2] |

| Aqueous Solubility | Poor (qualitative) | [2] |

| Physical State | White solid | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the diastereoselective formation of the phosphinic peptide backbone. The general synthetic scheme is outlined below.[2][3]

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is a consolidation of methodologies reported in the literature.[2][3]

Step 1: Synthesis of Ethyl 2-methylene-5-phenylpentanoate

-

Triethyl phosphonoacetate is alkylated with 1-bromo-3-phenylpropane.

-

The resulting product undergoes a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde (B43269) to yield ethyl 2-methylene-5-phenylpentanoate.

Step 2: Michael Addition

-

(R)-Z-PhePO₂H₂ is activated with hexamethyldisilazane (B44280) (HMDS).

-

A Michael-type addition of the ethyl 2-methylene-5-phenylpentanoate is then performed to form the phosphinic dipeptide.

Step 3: Saponification

-

The ethyl ester of the phosphinic dipeptide is saponified using a suitable base (e.g., NaOH) to yield the corresponding carboxylic acid.

Step 4: Coupling

-

The resulting phosphinic acid is coupled with (S)-TrpNH₂ to provide the phosphinic pseudotripeptide. This step typically yields a mixture of diastereomers.

Step 5: Diastereomer Separation

-

The diastereomers of this compound can be separated based on their differential solubility in solvents such as absolute ethanol.

Below is a visual representation of the general synthetic workflow.

References

An In-Depth Technical Guide to RXP03: Discovery, Mechanism, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

RXP03 is a potent, selective, phosphinic peptide-based inhibitor of several matrix metalloproteinases (MMPs), with a particularly high affinity for MMP-11 (stromelysin-3). This document provides a comprehensive technical overview of the discovery, history, and preclinical development of this compound. It details the synthetic chemistry, mechanism of action, and available quantitative data regarding its inhibitory activity and anti-tumor efficacy. Experimental protocols for key methodologies are provided, and cellular signaling pathways influenced by this compound are visually represented.

Discovery and History

This compound emerged from structure-activity relationship (SAR) studies focused on developing phosphinic pseudotripeptidic inhibitors of MMPs. These synthetic compounds are designed as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by these zinc-dependent endopeptidases.[1] The unique structural features of this compound, particularly a long side chain at the P1' position, confer high affinity and selectivity for certain MMPs.[2][3]

Initial research highlighted the potential of this compound in in vitro and in vivo studies.[4] However, a significant challenge in its development has been its moderate absorption and low bioavailability, characteristics common to many phosphinic acid-based compounds.[2][3][5] This limitation prompted the design and synthesis of a glycosyl prodrug of this compound, intended to improve its pharmacokinetic properties and enhance its potential for clinical application.[2][3][5]

Chemical Synthesis

A diastereoselective synthetic protocol for this compound has been developed, allowing for its production on a gram scale.[2][3] The synthesis involves a multi-step process that includes a Horner-Wadsworth-Emmons reaction and a Michael-type addition.

Experimental Protocol: Synthesis of this compound

The synthesis of the two diastereoisomers of this compound can be achieved through the following key steps, as described by Abdou et al. (2023):[2][3]

-

Synthesis of Ethyl 2-methylene-5-phenylpentanoate: This intermediate is synthesized via alkylation of triethyl phosphonoacetate with 1-bromo-3-phenylpropane, followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde.[2][3]

-

Michael-type Addition: The acrylate (B77674) from the previous step undergoes a Michael-type addition to (R)-Z-PhePO₂H₂ activated with hexamethyldisilazane (B44280) (HMDS). This step leads to the formation of the phosphinic dipeptide.[2][3]

-

Saponification: The ethyl ester of the phosphinic dipeptide is saponified to yield the final this compound compound.[2][3]

-

Diastereomer Separation: The different diastereoisomers of this compound can be separated based on their differential solubility in various solvents.[4]

Mechanism of Action

This compound functions as a competitive, transition-state analogue inhibitor of MMPs. The phosphinic acid moiety chelates the active site zinc ion essential for the catalytic activity of these enzymes, while the peptide-like scaffold interacts with the substrate-binding pockets, conferring selectivity.

Signaling Pathways

MMP-11, a primary target of this compound, is known to influence several signaling pathways critical for tumor progression. By inhibiting MMP-11, this compound can modulate these pathways, leading to its observed anti-tumor effects.

One of the key pathways affected is the TGF-β signaling pathway . MMP-11 has been shown to regulate the protein expression levels of Smad2 and Smad3 and inhibit the degradation of Smad2 through the ubiquitin-proteasome pathway.[6][7] By inhibiting MMP-11, this compound can interfere with this process, thereby impacting downstream cellular responses to TGF-β, such as proliferation and differentiation.[7]

Additionally, MMP-11 activity is linked to the IGF-1 signaling pathway . MMP-11 can cleave IGF-binding proteins (IGFBPs), releasing active IGF-1, which then activates the IGF-1 receptor and downstream pathways like PI3K/AKT, promoting cell survival and proliferation.[8][9] this compound's inhibition of MMP-11 can thus attenuate this pro-survival signaling.

This compound has been shown to induce apoptosis in cancer cells. This is likely a consequence of its impact on the aforementioned signaling pathways. The intrinsic apoptosis pathway, involving the mitochondria and the activation of caspases, is a probable downstream effect of this compound-mediated MMP-11 inhibition.

Quantitative Data

This compound exhibits potent inhibitory activity against a specific subset of matrix metalloproteinases. The available inhibition constant (Ki) data highlights its selectivity profile.

| MMP Target | Inhibition Constant (Ki) |

| MMP-2 | 20 nM |

| MMP-8 | 2.5 nM |

| MMP-9 | 10 nM |

| MMP-11 | 5 nM |

| MMP-14 | 105 nM |

| Data sourced from MedchemExpress.[10] |

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor effects of this compound. In vitro experiments using colorectal cancer cell lines have shown that this compound significantly inhibits cell proliferation and invasion, and induces apoptosis. Furthermore, in vivo xenograft models have confirmed that this compound can markedly suppress the growth of colorectal tumors.

Future Directions

The primary challenge for the clinical development of this compound remains its pharmacokinetic profile. The development of prodrugs, such as the glycosyl ester of this compound, represents a promising strategy to overcome the limitations of low absorption and bioavailability.[2][3][5] Further preclinical studies are necessary to fully characterize the pharmacokinetics, bioavailability, and toxicity of these second-generation compounds to facilitate their potential translation into clinical trials.

Experimental Workflows

General Workflow for Assessing MMP Inhibition

A typical workflow for evaluating the inhibitory potency of a compound like this compound against a specific MMP involves a fluorogenic substrate assay.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols are intended to support further investigation into this promising MMP inhibitor and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational and solvation studies via computer simulation of the novel large scale diastereoselectively synthesized phosphinic MMP inhibitor this compound diluted in selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]

- 6. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Stromelysin-3 Inhibitor RXP03

This technical guide provides a comprehensive overview of the stromelysin-3 (MMP-11) inhibitor, RXP03, intended for researchers, scientists, and drug development professionals. The document details the inhibitor's mechanism of action, preclinical findings, and the broader context of stromelysin-3 signaling in cancer.

Introduction to Stromelysin-3 (MMP-11)

Stromelysin-3, also known as Matrix Metalloproteinase-11 (MMP-11), is a zinc-dependent endopeptidase that plays a significant role in the tumor microenvironment.[1] Unlike other MMPs, its primary role is not the degradation of major extracellular matrix components.[2] Instead, it is highly expressed in the stromal cells of various tumors and is implicated in tumorigenesis.[2] Elevated levels of MMP-11 have been associated with poor prognoses in cancer patients.[3] Its expression is linked to advanced tumor staging and lymph node metastasis in colorectal cancer.[4] Research suggests that MMP-11 contributes to tumor progression by influencing cell survival and is involved in the early stages of malignant transformation.[5][6][7]

This compound: A Potent Stromelysin-3 Inhibitor

This compound is a synthetic phosphinic peptide that acts as a transition-state analogue mimicking peptidic substrates of matrix metalloproteinases.[2][4] This mechanism allows it to potently inhibit several MMPs, with particularly high efficacy against MMP-11.[2][4]

This compound functions by binding to the active site of MMPs, effectively blocking their proteolytic activity. The crystal structure of the MMP-11 catalytic domain complexed with this compound reveals that the inhibitor's P(1)' group fits into a tunnel-like S(1)' pocket of the enzyme.[8] This interaction is key to its inhibitory function.

This compound has demonstrated potent inhibition against a range of matrix metalloproteinases. The inhibitory constants (Ki) are summarized in the table below.

| MMP Target | Inhibitory Constant (Ki) |

| MMP-11 | 5 nM[2][9] |

| MMP-8 | 2.5 nM[9] |

| MMP-13 | Potent Inhibition (Ki not specified)[4] |

| MMP-2 | 20 nM[9] |

| MMP-9 | 10 nM[9] |

| MMP-14 | 105 nM[9] |

Preclinical Research and Efficacy

Preclinical studies have primarily focused on the anti-tumor effects of this compound in the context of colorectal cancer (CRC).

In vitro experiments using HCT116 and SW480 colorectal cancer cell lines have shown that this compound significantly suppresses cell proliferation and invasion.[4] Treatment with 10 µM this compound resulted in a notable reduction in the abundance of CRC cells.[4] Furthermore, this compound treatment has been observed to induce apoptosis in these cell lines.[4]

Xenograft models of colorectal cancer in mice have demonstrated that this compound markedly suppresses tumor growth in vivo.[4] These findings suggest that the inhibition of MMP-11 by this compound can effectively hinder tumor progression.[4]

| Preclinical Model | Key Findings |

| In Vitro (HCT116 & SW480 CRC cells) | - Significant suppression of proliferation and invasion.[4]- Induction of apoptosis.[4]- Reduced cellular abundance at 10 µM concentration.[4] |

| In Vivo (Colorectal cancer xenografts) | - Marked suppression of tumor growth.[4] |

Challenges and Future Directions

Despite its promising preclinical activity, the clinical translation of this compound and other MMP inhibitors has faced significant hurdles.[4] A major limitation of this compound is its low lipophilicity and poor membrane permeability, which lead to moderate absorption and low bioavailability.[6][7] To address this, a prodrug approach is being explored, such as the synthesis of a glycosyl ester of this compound, to improve its absorption properties.[6][7]

Comprehensive preclinical studies are still needed to optimize delivery strategies and fully characterize the pharmacokinetics, bioavailability, and toxicity of this compound to facilitate its potential translation to clinical settings.[4] It is also important to investigate potential compensatory increases in other MMP family members following the suppression of MMP-11 by this compound.[4]

Stromelysin-3 Signaling Pathways

Understanding the signaling pathways involving stromelysin-3 is crucial for contextualizing the therapeutic action of this compound.

The expression of stromelysin-3 in stromal fibroblasts is induced by contact with non-small cell lung cancer cells. This induction is dependent on the activation of conventional and novel protein kinase C (PKC) isoforms, specifically PKCα and PKCε.[10] Conversely, Src kinases appear to exert a negative control over ST3 induction.[10]

Caption: Induction of Stromelysin-3 expression via cell-cell contact and PKC activation.

Stromelysin-3 is involved in several downstream signaling pathways that promote tumorigenesis. It can cleave insulin-like growth factor binding protein-1 (IGFBP-1), leading to an increase in free IGF-1.[1] This, in turn, activates the IGF-1/AKT signaling pathway, promoting tumor cell survival and proliferation.[1][3] Additionally, MMP-11 has been shown to be a downstream target of Wnt1 signaling and plays a role in Wnt1-mediated epithelial-mesenchymal transition (EMT).[5] In oral cancer, MMP-11 has been associated with the activation of the FAK/Src signaling pathway, which is involved in cell migration.[11]

Caption: Downstream signaling pathways influenced by Stromelysin-3 (MMP-11).

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not extensively published. However, based on the available literature, the key experiments can be generally described as follows:

-

Cell Lines: HCT116 and SW480 colorectal cancer cells were utilized.[4]

-

Treatment: Cells were treated with this compound (e.g., at a concentration of 10 µM) or a DMSO control.[4]

-

Proliferation Assessment: The abundance of cancer cells was measured post-treatment to determine the effect on proliferation.[4]

-

Invasion Assay: Transwell assays were employed to assess the invasive capacity of the cancer cells following treatment with this compound.[4]

-

Methods: TUNEL staining and flow cytometry analyses were used to detect and quantify apoptosis in HCT116 and SW480 cells after treatment with this compound.[4]

-

Animal Model: Xenograft experiments were conducted, likely in immunodeficient mice, where human colorectal tumors were established.[4]

-

Treatment: The animals were treated with this compound to evaluate its effect on tumor growth.[4]

-

Outcome Measurement: Tumor growth was monitored to determine the in vivo efficacy of this compound.[4]

Caption: Generalized experimental workflow for preclinical evaluation of this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tumor cell-mediated induction of the stromal factor stromelysin-3 requires heterotypic cell contact-dependent activation of specific protein kinase C isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

RXP03: A Technical Guide to its Molecular Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXP03 is a potent phosphinic peptide-based inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing crucial roles in physiological and pathological processes, including tissue remodeling, cancer progression, and inflammation.[1][3] this compound has garnered significant interest for its therapeutic potential, particularly in oncology and as a potential antivenom agent, owing to its ability to inhibit snake venom metalloproteinases (SVMPs).[4][5]

This technical guide provides a comprehensive overview of the molecular properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis and analysis.

Molecular Properties of this compound

The fundamental molecular and physicochemical properties of this compound are summarized in the tables below.

Table 1: General Molecular Properties

| Property | Value | Reference |

| Chemical Name | (R,S,S)-2-[(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-hydroxy-phosphinoylmethyl]-5-phenyl-pentanoic acid ((S)-1-carbamoyl-2-indol-3-yl-ethyl)-amide | [4] |

| Molecular Formula | C39H43N4O6P | [6] |

| Molecular Weight | 694.76 g/mol | [6] |

| Canonical SMILES | C1=CC=C(C=C1)CCC--INVALID-LINK--C(=O)N">C@HCP(=O)(O)C--INVALID-LINK--NC(=O)OCC5=CC=CC=C5 | N/A |

| CAS Number | 284667-65-8 | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | δ 1.21–1.57 (m, 4H), 1.62–1.76 (m, 1H), 1.92–2.07 (m, 1H), 2.29–2.47 (m, 2H), 2.58–2.78 (m, 2H), 2.97–3.15 (m, 2H), 3.16–3.27 (m, 1H), 3.81–3.97 (m, 1H), 4.35–4.47 (d, 1H), 4.79–5.00 (m, 2H), 6.88–7.37 (m, 18H), 7.57–7.74 (m, 3H), 7.99 (d, 1H), 10.81 (s, 1H) | [4] |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 27.57, 28.54, 28.82, 29.43, 33.33, 34.15, 35.52, 52.58, 53.61, 54.15, 65.71, 111.22, 111.78, 118.61, 125.99, 127.40, 127.83, 127.97, 128.61, 128.61, 128.71, 129.42, 136.55, 137.69, 142.52, 156.34, 174.01, 174.12 | [4] |

| ³¹P NMR (162 MHz, DMSO-d6) | δ 44.88, 44.15 | [4] |

| High-Resolution Mass Spectrometry (HRMS) | ESI/QTOF m/z: [M+H]⁺ Calcd for C39H44N4O6P: 695.2998; Found: 695.2988 | [4] |

Mechanism of Action: MMP Inhibition

This compound functions as a potent, broad-spectrum inhibitor of several matrix metalloproteinases.[4] Its phosphinic acid group acts as a transition-state analog, chelating the catalytic zinc ion in the active site of MMPs, thereby reversibly inhibiting their proteolytic activity.[7] The crystal structure of this compound in complex with the catalytic domain of MMP-11 (stromelysin-3) has revealed that its P1' group fits into a tunnel-like S1' pocket of the enzyme, a key feature for its inhibitory specificity.[7]

Table 3: Inhibitory Activity of this compound against various MMPs

| MMP Target | Inhibition Constant (Ki) | Reference |

| MMP-2 | 20 nM | [6] |

| MMP-8 | 2.5 nM | [6] |

| MMP-9 | 10 nM | [6] |

| MMP-11 | 5 nM | [6] |

| MMP-14 | 105 nM | [6] |

The inhibitory action of this compound on MMPs disrupts the degradation of the extracellular matrix, a process implicated in tumor invasion and metastasis.[1]

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. This compound | MMP | 284667-65-8 | Invivochem [invivochem.com]

- 3. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Binding Affinity of RXP03 to Matrix Metalloproteinases: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of RXP03, a phosphinic peptide inhibitor, to various matrix metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MMP inhibition. The guide details quantitative binding data, experimental methodologies for determining inhibition constants, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer progression, metastasis, and inflammatory diseases. This compound is a potent, phosphinic peptide-based inhibitor of several MMPs. Its mechanism of action involves mimicking the transition state of peptide bond hydrolysis, allowing for strong and selective binding to the active site of these enzymes.[1]

Quantitative Binding Affinity of this compound to MMPs

The inhibitory potency of this compound has been quantified against a panel of MMPs, with the inhibition constant (Ki) being a key parameter. A lower Ki value indicates a higher binding affinity and more potent inhibition. The available data for this compound is summarized in the table below.

| MMP Target | Inhibition Constant (Ki) | Notes |

| MMP-2 | 20 nM | |

| MMP-8 | 2.5 nM | |

| MMP-9 | 10 nM | |

| MMP-11 | 5 nM | Potent inhibition noted in multiple studies.[2] |

| MMP-13 | Potently Inhibited | A specific Ki value is not publicly available, but it is consistently reported as potently inhibited.[2] |

| MMP-14 | 105 nM | |

| MMP-1 | Not Inhibited | |

| MMP-7 | Not Inhibited |

Experimental Protocol: Determination of MMP Inhibition Constant (Ki)

The following is a generalized, detailed protocol for determining the inhibition constant (Ki) of a phosphinic peptide inhibitor like this compound against a specific MMP using a fluorogenic substrate assay. This method is widely used for its sensitivity and continuous monitoring capabilities.[3][4]

3.1. Materials and Reagents

-

Recombinant human MMP enzyme (e.g., MMP-11)

-

Phosphinic peptide inhibitor (this compound)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution

-

96-well black microplates

-

Fluorescence microplate reader

3.2. Experimental Procedure

-

Enzyme and Inhibitor Preparation:

-

Reconstitute the recombinant MMP enzyme in assay buffer to a stock concentration of 1-5 µM and store at -80°C.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the assay, prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).

-

Dilute the MMP enzyme stock in assay buffer to a final concentration that produces a linear rate of substrate hydrolysis over the measurement period (typically in the low nanomolar range).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the diluted MMP enzyme solution to each well.

-

Add 25 µL of the various this compound dilutions to the respective wells.

-

Include control wells:

-

Enzyme control (no inhibitor): 25 µL of assay buffer instead of inhibitor solution.

-

Substrate control (no enzyme): 50 µL of assay buffer instead of enzyme solution and 25 µL of assay buffer instead of inhibitor solution.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the fluorogenic substrate solution in assay buffer at a concentration equal to or below its Michaelis-Menten constant (Km).

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for Mca-Dpa substrates) kinetically over 15-30 minutes, with readings taken every 60 seconds.[5]

-

3.3. Data Analysis

-

Determine Initial Velocities:

-

For each inhibitor concentration, plot the fluorescence intensity against time.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of this curve.

-

-

Calculate Percent Inhibition:

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

-

Calculate Ki:

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

-

This compound and MMP-11 Signaling in Cancer

This compound is a particularly potent inhibitor of MMP-11, an enzyme strongly associated with cancer progression. MMP-11 can promote tumor growth and survival through various mechanisms, including the modulation of growth factor signaling pathways. One such pathway involves the Insulin-like Growth Factor 1 (IGF-1).[6]

MMP-11 can cleave IGF-binding proteins (IGFBPs), which normally sequester IGF-1. This cleavage releases active IGF-1, allowing it to bind to its receptor (IGF-1R) on cancer cells. The activation of IGF-1R triggers downstream signaling cascades, most notably the PI3K/AKT pathway. This pathway is a central regulator of cell proliferation, survival, and apoptosis. By inhibiting MMP-11, this compound can prevent the release of IGF-1, thereby attenuating the pro-survival signaling through the PI3K/AKT pathway and potentially inducing apoptosis in cancer cells.[6][7]

Conclusion

This compound demonstrates potent and selective inhibitory activity against several key matrix metalloproteinases, particularly MMP-8, MMP-9, and MMP-11. The methodologies outlined in this guide provide a framework for the accurate determination of its binding affinity. The inhibitory action of this compound on MMP-11 highlights a potential therapeutic strategy for cancers dependent on the IGF-1 signaling pathway. Further research into the in vivo efficacy and safety of this compound is warranted to fully elucidate its clinical potential.

References

- 1. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Cancer‐associated fibroblast‐derived MMP11 promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Development of RXP03 and its Glycosyl Prodrug: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Development of a Novel Matrix Metalloproteinase-11 Inhibitor

This technical guide provides a comprehensive overview of the development of RXP03, a potent inhibitor of Matrix Metalloproteinase-11 (MMP-11), and the subsequent design and synthesis of its glycosyl prodrug. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available preclinical data, experimental methodologies, and the scientific rationale driving the development of these compounds.

Introduction: Targeting Matrix Metalloproteinase-11 in Oncology

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including cancer progression, where they facilitate tumor growth, invasion, and metastasis.[1] MMP-11, also known as stromelysin-3, is of particular interest as it is highly expressed in the stromal compartment of various tumors and is associated with poor prognosis.[1] Unlike other MMPs, MMP-11's role appears to be more involved in the creation of a favorable tumor microenvironment rather than direct matrix degradation.[1] This makes MMP-11 a compelling target for therapeutic intervention.

This compound is a phosphinic peptide that has been identified as a potent inhibitor of several MMPs, with a particularly high affinity for MMP-11.[2][3] However, like many phosphinic acid-based inhibitors, this compound exhibits suboptimal pharmacokinetic properties, including moderate absorption and low bioavailability, which has hindered its clinical development.[1][4][5] To address these limitations, a prodrug strategy has been employed, leading to the design and synthesis of a glycosyl ester of this compound.[1][4][5] This approach aims to mask the ionizable hydroxyl group of this compound, thereby increasing its lipophilicity and potential for improved absorption and blood-brain barrier penetration.[1][4]

This guide will detail the inhibitory profile of this compound, its mechanism of action through the MMP-11 signaling pathway, available in vivo efficacy data, and the design, synthesis, and predictive analysis of its glycosyl prodrug.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that experimental quantitative data for the this compound glycosyl prodrug is not yet publicly available.

Table 1: In Vitro Inhibitory Activity of this compound

| Target MMP | Inhibition Constant (Kᵢ) (nM) |

| MMP-11 | 5 |

| MMP-8 | 2.5 |

| MMP-13 | - |

| MMP-9 | 10 |

| MMP-2 | 20 |

| MMP-14 | 105 |

| MMP-1 | No significant inhibition |

| MMP-7 | No significant inhibition |

Data sourced from MedchemExpress and reviewed literature.[2][3]

Table 2: In Vivo Efficacy of this compound in a C26 Colon Carcinoma Xenograft Model

| Treatment Group | Dose (µ g/day , i.p.) | Treatment Schedule | Outcome |

| Control | - | - | Uninhibited tumor growth |

| This compound | 50 | 18 days | Decreased tumor volume vs. control |

| This compound | 100 | 18 days | Most effective dose for decreasing tumor volume |

| This compound | 150 | 18 days | Decreased tumor volume vs. control |

| This compound | 600 | 18 days | No significant reduction in tumor size vs. control |

| This compound | 100 | Days 3-7 post-inoculation | More effective on tumor growth than continuous 18-day treatment |

| This compound | 100 | Days 6-18 post-inoculation | Stimulation of tumor growth vs. control |

Data from a study on the dosing and scheduling of this compound in a C26 colon carcinoma mouse model.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting MMP-11. A key signaling pathway influenced by MMP-11 involves the insulin-like growth factor 1 (IGF-1). MMP-11 can cleave IGF-binding proteins (IGFBPs), leading to an increase in free IGF-1 in the tumor microenvironment. This elevated IGF-1 then activates the IGF-1 receptor (IGF-1R), subsequently triggering downstream pro-survival and pro-proliferative pathways, most notably the PI3K/AKT signaling cascade. By inhibiting MMP-11, this compound is hypothesized to prevent the release of IGF-1, thereby downregulating PI3K/AKT signaling and inducing apoptosis in cancer cells.

Experimental Protocols

Synthesis of this compound Glycosyl Prodrug

The synthesis of the this compound glycosyl prodrug is a multi-step process aimed at attaching a glucose moiety to the phosphinic acid group of this compound.[1][4]

Step 1: Synthesis of this compound The diastereoselective synthesis of this compound is performed according to previously reported protocols.[1] This involves a Michael-type addition of an acrylate (B77674) to (R)-Z-PhePO₂H₂ followed by saponification and coupling reactions.[1]

Step 2: Activation of this compound The phosphinic acid of this compound is treated with thionyl chloride in anhydrous diethyl ether to generate the corresponding phosphinic chloride.[4]

Step 3: Glycosylation The activated this compound (phosphinic chloride) is reacted in situ with 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose in the presence of a catalytic amount of triethylamine.[4] This reaction yields the desired glycosyl prodrug.[4]

References

- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glycosyl Ester of RXP03: A Prodrug Approach for Enhanced MMP-11 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the glycosyl ester of RXP03, a novel prodrug designed to enhance the therapeutic potential of the potent matrix metalloproteinase (MMP) inhibitor, this compound. This document details the purpose of this chemical modification, summarizes key quantitative data, provides representative experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction: Overcoming the Barriers of a Potent MMP Inhibitor

This compound is a phosphinic peptide that has demonstrated high efficacy as an inhibitor of several matrix metalloproteinases, with a particularly strong inhibitory activity against MMP-11 (stromelysin-3).[1][2] MMP-11 is a compelling therapeutic target, as it is implicated in tumor formation and progression, acting as a survival factor for cancer cells.[1][3] Despite its potent enzymatic inhibition, the clinical application of this compound has been significantly hampered by its physicochemical properties.[1][3] Specifically, its low lipophilicity and poor membrane permeability lead to moderate absorption and low bioavailability, limiting its effectiveness as a therapeutic agent.[3][4][5]

To address these limitations, a prodrug strategy was employed, leading to the development of the glycosyl ester of this compound.[1][4] This approach involves masking the ionizable hydroxyl group of the phosphinic acid in this compound with a glycosyl moiety.[1][3] The primary objectives of this modification are:

-

To increase lipophilicity: Masking the polar hydroxyl group enhances the molecule's ability to cross biological membranes.[1][3]

-

To improve absorption and bioavailability: Enhanced lipophilicity is expected to lead to better absorption from the gastrointestinal tract and improved overall bioavailability.[1][3][5]

-

To potentially enhance blood-brain barrier (BBB) penetration: The prodrug was designed with the aim of improving its ability to cross the BBB, which could open up therapeutic applications for central nervous system disorders where MMP-11 is implicated.[1][3][4]

The core concept is that the glycosyl ester of this compound acts as an inactive carrier. Following administration and absorption, it is designed to be hydrolyzed by endogenous enzymes, releasing the active this compound at the site of action.[1][3]

Mechanism of Action: Targeting MMP-11 Signaling

The active compound, this compound, functions as a potent inhibitor of matrix metalloproteinases.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[2] MMP-11, in particular, is known to promote tumor progression.[1] The inhibition of MMP-11 by this compound is a key mechanism for its potential anti-cancer effects.

MMP-11 has been shown to be involved in critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and IGF-1/AKT/FoxO1 pathways.[6][7] By inhibiting MMP-11, this compound can indirectly modulate these pathways, leading to anti-tumor effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its glycosyl ester prodrug.

Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases

| MMP Isoform | Ki (nM) |

| MMP-2 | 20 |

| MMP-8 | 2.5 |

| MMP-9 | 10 |

| MMP-11 | 5 |

| MMP-14 | 105 |

Data sourced from MedchemExpress and supported by cited literature.[2]

Table 2: Molecular Docking Scores of the Glycosyl Ester of this compound against Claudins

| Compound | Target | Docking Score (kcal/mol) | Ligand Efficiency (LE) |

| Glycosyl Ester of this compound | Claudin-4 | -9.02 | -0.30 |

| Glycosyl Ester of this compound | Claudin-15 | -8.55 | -0.29 |

| Glycosyl Ester of this compound | Claudin-19 | -9.21 | -0.31 |

Data extracted from the primary publication on the glycosyl prodrug of this compound. These values are from in silico molecular docking studies predicting binding affinity to claudins, which are components of tight junctions and relevant for BBB penetration.[1][4]

Note: As of the latest literature review, in vivo pharmacokinetic data (e.g., Cmax, t1/2, AUC) for the glycosyl ester of this compound has not been made publicly available. The primary research article indicated that these studies were planned for future reporting.[1]

Experimental Protocols

This section provides detailed, representative methodologies for the key experiments related to the synthesis and evaluation of the glycosyl ester of this compound.

Synthesis of the Glycosyl Ester of this compound

This protocol is based on the synthetic scheme described in the primary literature.[1][4]

Objective: To synthesize the glycosyl ester of this compound from the parent compound this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl2)

-

Anhydrous diethyl ether (Et2O)

-

1,2,3,4-tetra-O-acetyl-β-D-glucopyranose

-

Triethylamine (B128534) (TEA)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Formation of the Phosphinic Chloride Intermediate:

-

Dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the solution with continuous stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

-

Esterification with Acetylated Glucopyranose:

-

In a separate flask, dissolve 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose in anhydrous diethyl ether.

-

Add a catalytic amount of triethylamine to this solution.

-

Slowly add the freshly prepared phosphinic chloride solution to the glucopyranose solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure glycosyl ester of this compound.

-

-

Characterization:

Molecular Docking Protocol

This representative protocol is based on standard procedures for docking small molecules to protein targets.[1]

Objective: To predict the binding affinity and interaction patterns of the glycosyl ester of this compound with its target proteins.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

-

Protein Data Bank (PDB) for protein structures

-

Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., MMP-11 or claudins) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states for amino acid residues.

-

Define the binding site or active site of the protein based on known inhibitor binding or active site prediction algorithms.

-

-

Ligand Preparation:

-

Draw the 2D structure of the glycosyl ester of this compound and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Molecular Docking:

-

Set up the docking grid around the defined binding site of the protein.

-

Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Generate a set of possible binding poses for the ligand within the protein's active site.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses based on the docking score (binding energy) and clustering analysis.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses.

-

Calculate ligand efficiency (LE) to normalize the binding energy by the number of heavy atoms in the ligand.

-

MMP-11 Enzyme Inhibition Assay

This is a representative protocol for a fluorogenic enzyme inhibition assay.

Objective: To determine the inhibitory potency (e.g., IC50) of this compound against MMP-11.

Materials:

-

Recombinant human MMP-11 (active form)

-

Fluorogenic MMP-11 substrate

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)

-

This compound (or other inhibitors) at various concentrations

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay.

-

Prepare solutions of MMP-11 and the fluorogenic substrate in assay buffer at their optimal concentrations.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the assay buffer.

-

Add the different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Add the MMP-11 enzyme solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a specified period (e.g., 30-60 minutes) at 37°C.

-

Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

This is a representative protocol for a PAMPA-BBB assay.

Objective: To assess the in vitro permeability of the glycosyl ester of this compound across an artificial blood-brain barrier model.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (glycosyl ester of this compound) and control compounds (high and low permeability)

-

96-well UV-Vis microplate reader or LC-MS/MS for quantification

Procedure:

-

Membrane Coating:

-

Coat the filter of the donor plate with the artificial membrane lipid solution and allow the solvent to evaporate.

-

-

Preparation of Solutions:

-

Prepare a solution of the glycosyl ester of this compound and control compounds in PBS (the donor solution).

-

Fill the wells of the acceptor plate with fresh PBS.

-

-

Permeability Assay:

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

-

Calculation of Permeability:

-

Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - CA/Ceq)] / [A * t * (1/VD + 1/VA)] where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.

-

Visualization of Pathways and Workflows

Signaling Pathways of MMP-11 in Cancer

The following diagrams illustrate the key signaling pathways influenced by MMP-11, the target of this compound.

Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound on MMP-11.

Caption: IGF-1/AKT/FoxO1 signaling pathway and the inhibitory role of this compound on MMP-11.

Prodrug Activation and Experimental Workflow

The following diagrams illustrate the conceptual workflow of the glycosyl ester of this compound as a prodrug and a typical experimental workflow for its evaluation.

Caption: Conceptual workflow of the glycosyl ester of this compound prodrug activation.

Caption: General experimental workflow for the evaluation of the glycosyl ester of this compound.

Conclusion

The glycosyl ester of this compound represents a promising prodrug strategy to enhance the therapeutic utility of a potent MMP-11 inhibitor. By masking the hydrophilic phosphinic acid group, this modification is designed to improve the compound's lipophilicity, absorption, and ability to cross biological barriers. The preclinical data, primarily from in silico studies, supports the potential of this approach. Further in vivo studies are necessary to fully elucidate the pharmacokinetic profile and therapeutic efficacy of this novel prodrug. The information and protocols provided in this guide serve as a comprehensive resource for researchers in the field of drug development and cancer biology who are interested in the continued investigation of this compound and its derivatives.

References

- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]

- 4. real.mtak.hu [real.mtak.hu]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Frontiers | Insulin/IGF-1R, SIRT1, and FOXOs Pathways—An Intriguing Interaction Platform for Bone and Osteosarcoma [frontiersin.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to RXP03 and its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RXP03 is a potent and selective phosphinic pseudopeptide inhibitor of Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3.[1] MMP-11 is increasingly recognized as a critical factor in tumor progression, not by directly promoting cancer cell proliferation, but by acting as a survival factor and remodeling the tumor microenvironment (TME).[2] This technical guide provides a comprehensive overview of the core preclinical data on this compound, with a focus on its mechanism of action and its multifaceted effects on the TME, particularly in the context of colorectal cancer (CRC). This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex biological interactions involving this compound.

Core Mechanism of Action: Inhibition of MMP-11

This compound functions as a highly effective inhibitor of various matrix metalloproteinases, with a notable potency against MMP-11.[2] MMP-11 is often overexpressed in the stromal component of various cancers, including colorectal, breast, and pancreatic cancer, and its high expression is correlated with a poor prognosis.[3][4] Unlike other MMPs, MMP-11's primary role in cancer progression appears to be the inhibition of apoptosis and the promotion of cell survival.[3][5] By inhibiting MMP-11, this compound directly counteracts these pro-tumorigenic effects.

Quantitative Preclinical Data of this compound in Colorectal Cancer

The anti-tumor efficacy of this compound has been demonstrated in preclinical models of colorectal cancer using the human CRC cell lines HCT116 and SW480.[3]

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Parameter | HCT116 Cells | SW480 Cells | Reference |

| IC50 Value | 6.48 µM | 9.17 µM | [3] |

| Apoptosis Induction (TUNEL Assay) | 4.4-fold increase in apoptotic cells | 5.8-fold increase in apoptotic cells | [3] |

| Apoptosis Induction (Flow Cytometry) | Apoptosis rate increased from 6.08% to 19.60% | Apoptosis rate increased from 3.75% to 22.24% | [3] |

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Parameter | Control Group | This compound-Treated Group | Reference |

| Tumor Growth | - | Markedly suppressed | [3][4][6] |

Note: Specific quantitative data on tumor volume and weight from the xenograft studies were not available in the cited literature. The effect was described as "markedly suppressed".

Impact of this compound on the Tumor Microenvironment

The inhibition of MMP-11 by this compound is projected to have significant downstream effects on the tumor microenvironment, extending beyond the direct impact on cancer cells.

Cancer-Associated Fibroblasts (CAFs)

MMP-11 is predominantly expressed by CAFs in the tumor stroma.[3] These activated fibroblasts play a crucial role in tumor progression by secreting various factors that promote cancer cell growth, invasion, and remodeling of the extracellular matrix (ECM).[3] The crosstalk between cancer cells and CAFs, often mediated by signaling molecules like TGF-β1, leads to the upregulation of MMP-11 in CAFs.[3] By inhibiting MMP-11, this compound is expected to disrupt this pro-tumorigenic feedback loop.

Angiogenesis

MMPs are known to play a complex role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] Some MMPs can promote angiogenesis by releasing pro-angiogenic factors from the ECM.[7] While direct studies on this compound and angiogenesis are limited, the inhibition of MMP-11 could potentially modulate the tumor vasculature.

Immune Cell Infiltration

High MMP-11 expression has been correlated with the infiltration of various tumor-infiltrating immune cells (TIICs), including CD4+ T cells, macrophages, and dendritic cells.[3][4] Furthermore, MMP-11 expression shows a positive correlation with immune checkpoint molecules like B7-H3 and TIM3 in colorectal cancer.[3][4] This suggests that MMP-11 plays a role in modulating the immune landscape of the TME. Inhibition of MMP-11 by this compound could therefore potentially alter the immune cell composition within the tumor, a hypothesis that warrants further investigation.

Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are mediated through the modulation of key signaling pathways downstream of MMP-11.

Apoptosis Pathway

This compound's primary and most well-documented effect is the induction of apoptosis in cancer cells.[3] By inhibiting MMP-11, which normally acts as a survival factor, this compound allows the apoptotic machinery to proceed, leading to programmed cell death.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Cancer‐associated fibroblast‐derived MMP11 promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of RXP03 as a Broad-Spectrum Antivenom Agent: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract